![molecular formula C14H12N2O2S B14003756 (6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate CAS No. 76919-46-5](/img/structure/B14003756.png)
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate is a heterocyclic compound with the molecular formula C14H12N2O2S . This compound is an acetate derivative of (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol and has potential antineoplastic activity . The structure consists of an imidazole ring fused with a thiazole ring, which is further substituted with a phenyl group and an acetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with benzaldehyde to form the imidazo[2,1-b][1,3]thiazole core . This intermediate is then reacted with acetic anhydride to introduce the acetate group . The reaction conditions usually involve heating under reflux with a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors involved in cell proliferation and survival . It can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of an acetate group.
(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)methanol: Similar structure but with a methanol group instead of an acetate group.
Uniqueness
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetate group enhances its solubility and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
76919-46-5 |
|---|---|
Formule moléculaire |
C14H12N2O2S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate |
InChI |
InChI=1S/C14H12N2O2S/c1-10(17)18-9-12-13(11-5-3-2-4-6-11)15-14-16(12)7-8-19-14/h2-8H,9H2,1H3 |
Clé InChI |
MAXRMBGJTSJIRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=C(N=C2N1C=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
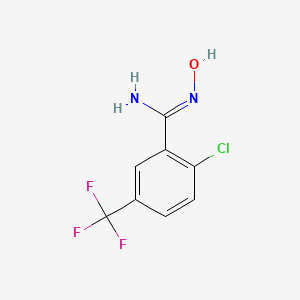
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)

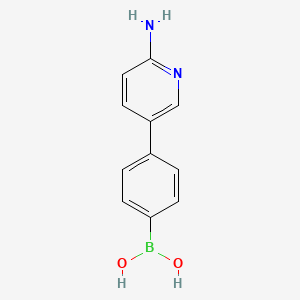
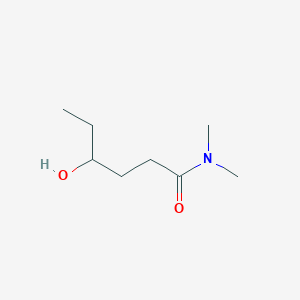
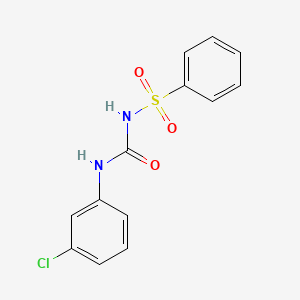
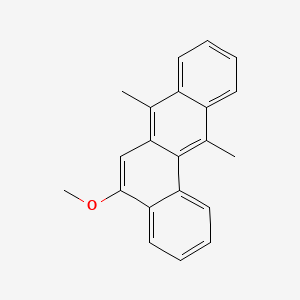
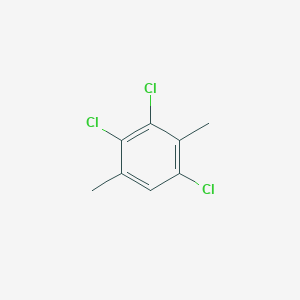
![4-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)benzoic acid](/img/structure/B14003717.png)
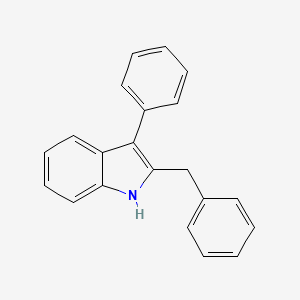
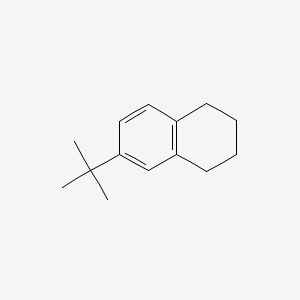
![5-Chloro-2-[(1e)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B14003729.png)
